
(R)-1-(4-Methylphenyl)ethanol
Overview
Description
®-1-(4-Methylphenyl)ethanol is an organic compound with the molecular formula C9H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-(4-Methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-methylacetophenone using a chiral reducing agent. This method ensures the production of the ®-enantiomer with high enantiomeric excess. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to achieve the desired stereochemistry.
Industrial Production Methods
In industrial settings, ®-1-(4-Methylphenyl)ethanol is often produced through catalytic hydrogenation of 4-methylacetophenone. This process involves the use of a chiral catalyst, such as a chiral rhodium or ruthenium complex, to achieve high selectivity for the ®-enantiomer. The reaction is conducted under high pressure and temperature to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 4-methylphenylmethanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 4-Methylacetophenone.
Reduction: 4-Methylphenylmethanol.
Substitution: 4-Methylphenyl halides.
Scientific Research Applications
®-1-(4-Methylphenyl)ethanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-1-(4-Methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating or inhibiting biochemical reactions. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methylphenyl)ethanol: The enantiomer of ®-1-(4-Methylphenyl)ethanol, with similar chemical properties but different biological activities.
4-Methylacetophenone: The oxidized form of ®-1-(4-Methylphenyl)ethanol, used in various chemical syntheses.
4-Methylphenylmethanol: The reduced form, used in the production of fragrances and as a chemical intermediate.
Uniqueness
®-1-(4-Methylphenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to interact selectively with biological molecules makes it valuable in drug development and biochemical research.
Biological Activity
(R)-1-(4-Methylphenyl)ethanol, also known as (R)-1-(p-tolyl)ethanol, is a chiral alcohol with significant biological activity. This compound has been studied for its various effects, including antimicrobial properties, enantioselective oxidation, and potential applications in biocatalysis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : C₉H₁₂O
- Molecular Weight : 138.19 g/mol
- CAS Number : 6999807
1. Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study highlighted the transformation of 4′-methylchalcones into dihydrochalcones using microbial strains, which demonstrated significant inhibitory effects against several bacteria and fungi:
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli ATCC10536 | 20 |
Staphylococcus aureus DSM799 | 18 |
Candida albicans DSM1386 | 15 |
Alternaria alternata CBS1526 | 14 |
Fusarium linii KB-F1 | 12 |
Aspergillus niger DSM1957 | 10 |
The best inhibitory effect was noted against E. coli, indicating the potential of this compound derivatives in antimicrobial applications .
2. Enantioselective Oxidation
The compound has been utilized in biocatalytic processes, particularly for its enantioselective oxidation. Microorganisms such as Flavobacterium sp. and Arthrobacter sp. have shown promising results in the oxidation of (R,S)-1-(4-methylphenyl)ethanol to its corresponding ketone. The optimization studies revealed:
Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|
10 | 20 | 45 |
15 | 35 | 55 |
20 | 45 | 60 |
25 | 50 | 65 |
The highest conversion and enantiomeric excess were observed at 25 °C after a reaction time of 24 hours .
Case Study: Microbial Transformation
In a study focusing on microbial transformations, two bacterial strains, Gordonia sp. and Rhodococcus sp., were employed to convert chalcone derivatives into alcohols and other products. The transformation of a specific chalcone derivative led to the production of this compound with high isolated yields. The rapidity of this transformation was attributed to the enzymatic activity of enoate reductases present in these strains .
Case Study: Deracemisation Process
A notable case involved the deracemisation process using Arthrobacter sp., which effectively converted racemic mixtures of (RS)-1-(4-methylphenyl)ethanol into predominantly (R)-enantiomers. This process showcased the potential for selective synthesis in pharmaceutical applications, highlighting the compound's relevance in drug development .
Q & A
Basic Research Questions
Q. What are the primary laboratory-scale synthesis methods for (R)-1-(4-Methylphenyl)ethanol, and how do they compare in yield and enantiomeric purity?
The compound is synthesized via three main routes:
- Grignard Reaction : Reacting 4-methylphenylmagnesium bromide with acetaldehyde, followed by acid quenching. This method offers high yields (~80%) but may require subsequent chiral resolution .
- Ketone Reduction : Reduction of 1-(4-methylphenyl)ethanone using NaBH₄ or LiAlH₄. While efficient, this approach produces racemic mixtures, necessitating enantiomeric separation .
- Biocatalytic Reduction : Asymmetric reduction of the ketone precursor using Daucus carota (carrot) cells or engineered enzymes like alcohol dehydrogenases (ADHs). This method achieves high enantiomeric excess (e.e. >95%) under mild conditions .
Q. How is the chiral center of this compound characterized, and what analytical techniques validate its configuration?
The (R)-configuration is confirmed via:
- Polarimetry : Measures optical rotation and compares it to literature values.
- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin columns).
- X-ray Crystallography : Resolves absolute configuration when single crystals are available .
Q. What are the key applications of this compound in photodynamic therapy (PDT)?
The compound is used to modify phthalocyanine derivatives, enhancing their photochemical properties for PDT. For example:
- Phthalocyanine Functionalization : Attaching this compound via ester linkages improves solubility and tumor-targeting efficiency, as shown in in vitro studies with cancer cell lines .
Advanced Research Questions
Q. How do electronic effects of the 4-methyl group influence catalytic β-alkylation reactions involving this compound?
The electron-donating methyl group stabilizes transition states in iridium-catalyzed β-alkylation with benzyl alcohol. This enhances reaction rates (e.g., complete conversion in 12 hours) and selectivity (>99%) compared to electron-withdrawing substituents (e.g., 4-bromo analogs). No additional base is required due to the methyl group’s activating effect .
Q. What strategies improve enantioselective synthesis of this compound via biocatalysis?
Key approaches include:
- Enzyme Engineering : Directed evolution of ADHs to enhance activity and stereoselectivity.
- Process Optimization : Using biphasic systems (e.g., water/ionic liquids) to shift equilibrium toward product formation.
- Dynamic Kinetic Resolution (DKR) : Combines Candida antarctica lipase B with transition-metal catalysts to racemize undesired (S)-enantiomers .
Q. How can this compound be derivatized to study structure-activity relationships (SAR) in bioactive molecules?
Derivatization methods include:
- Oxidation : Using KMnO₄ or TEMPO/oxone to produce 1-(4-methylphenyl)ethanone, a precursor for cathinone analogs .
- Halogenation : Bromination at the benzylic position generates intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Esterification : Lipase-catalyzed acylation with vinyl esters (e.g., divinyl adipate) to create chiral esters for drug delivery studies .
Q. What challenges arise in resolving racemic mixtures of 1-(4-Methylphenyl)ethanol, and how are they addressed?
Challenges include low solubility and similar physical properties of enantiomers. Solutions involve:
- Kinetic Resolution : Pseudomonas cepacia lipase selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted for separation .
- Chiral Additives : Use of (-)-menthol or tartaric acid derivatives to form diastereomeric salts for crystallization .
Q. Methodological Considerations
Q. How are computational methods (e.g., DFT) used to predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations model transition states and binding energies in iridium-catalyzed reactions. For example:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the alcohol.
- Mechanistic Studies : Simulate intermediates in β-alkylation to optimize ligand design (e.g., N-heterocyclic carbenes) .
Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?
- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., para vs. ortho substitution).
- HPLC-MS : Monitors reaction progress and quantifies enantiomeric excess.
- FT-IR : Confirms functional group transformations (e.g., C=O stretch in ketone derivatives) .
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42070-92-8 | |
Record name | (+)-1-(4-Methylphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42070-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-p-Tolylethanol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042070928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R)-1-(4-methylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-P-TOLYLETHANOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFM3490S6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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